molecular formula C10H10N2O3 B13032202 3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid

3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13032202
M. Wt: 206.20 g/mol
InChI Key: CTLHRDQMCOFJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both oxazole and pyrrole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-methyl-5-(4-methyl-1,3-oxazol-5-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-5-3-7(12-8(5)10(13)14)9-6(2)11-4-15-9/h3-4,12H,1-2H3,(H,13,14)

InChI Key

CTLHRDQMCOFJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=C(N=CO2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the oxazole and pyrrole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the oxazole ring can be synthesized by the reaction of an α-haloketone with an amide in the presence of a base. The pyrrole ring can be formed through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to improve yield and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole and pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully saturated rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole and pyrrole N-oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups.

Scientific Research Applications

3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The oxazole and pyrrole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 2,4-dimethyloxazole and 4,5-diphenyloxazole share the oxazole ring structure.

    Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole and 3,4-diphenylpyrrole are structurally similar due to the presence of the pyrrole ring.

Uniqueness

3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of both oxazole and pyrrole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.